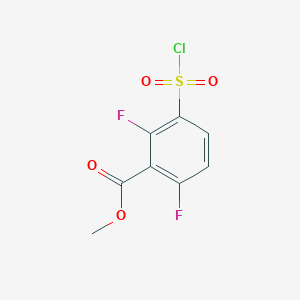![molecular formula C10H19NO B2689793 [4-(But-3-en-1-yl)oxan-4-yl]methanamine CAS No. 1864747-28-3](/img/structure/B2689793.png)
[4-(But-3-en-1-yl)oxan-4-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[4-(But-3-en-1-yl)oxan-4-yl]methanamine” is a chemical compound with the molecular formula C10H19NO . It is also known as 2H-Pyran-4-methanamine, 4-(3-buten-1-yl)tetrahydro .
Molecular Structure Analysis
The molecular weight of “this compound” is 169.26 . The structure includes a but-3-en-1-yl group attached to an oxan-4-yl group, which is further attached to a methanamine group .Applications De Recherche Scientifique
Catalysis and Chemical Synthesis
- In the realm of catalysis, research focusing on quinazoline-based ruthenium complexes demonstrates their efficiency in transfer hydrogenation reactions, achieving excellent conversions and high turnover frequency values. Such studies underline the potential of nitrogen-containing heterocycles in catalysis, which could be relevant for the synthesis and application of compounds like “[4-(But-3-en-1-yl)oxan-4-yl]methanamine” in similar catalytic processes (Şemistan Karabuğa et al., 2015).
Photocytotoxicity and Cellular Imaging
- Iron(III) catecholates have been synthesized and studied for their photocytotoxic properties and cellular imaging capabilities in red light. This research indicates a potential application of complex organic molecules in the field of medicinal chemistry and bioimaging, suggesting that structurally complex compounds, possibly including “this compound,” could find applications in these areas (Uttara Basu et al., 2014).
Environmental and Energy Applications
- The methanation of CO2 and its structural response under fluctuating conditions has been investigated, highlighting the role of catalysts in converting CO2 to CH4. This research is critical for energy storage and environmental remediation technologies, suggesting that compounds with catalytic activity, including potentially “this compound” derivatives, could contribute to these fields (B. Mutz et al., 2015).
Antimicrobial Research
- New quinoline derivatives carrying 1,2,3-triazole moiety have been synthesized and evaluated for their antimicrobial activities. This demonstrates the ongoing search for new antimicrobial agents amid rising resistance to existing drugs, indicating a potential area of research for novel compounds, including “this compound” derivatives, in battling pathogenic microorganisms (K D Thomas, Airody Vasudeva Adhikari, N Suchetha Shetty, 2010).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4-but-3-enyloxan-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-2-3-4-10(9-11)5-7-12-8-6-10/h2H,1,3-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZQAZYULJQHQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1(CCOCC1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-Cyano-3-methylbutan-2-yl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide](/img/structure/B2689713.png)
![N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide](/img/structure/B2689714.png)
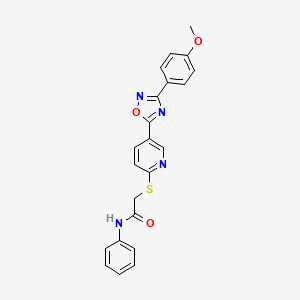
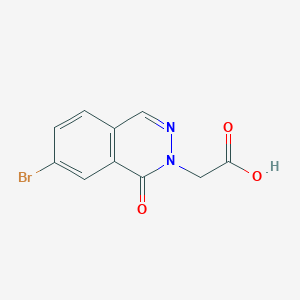
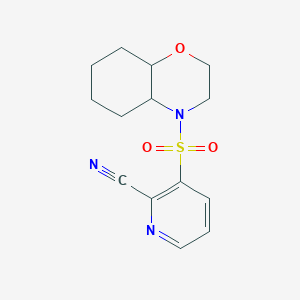
![N-(4-acetylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2689720.png)
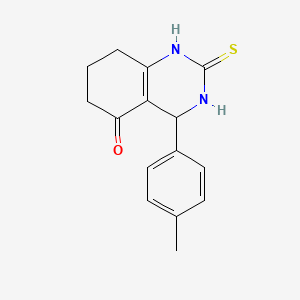
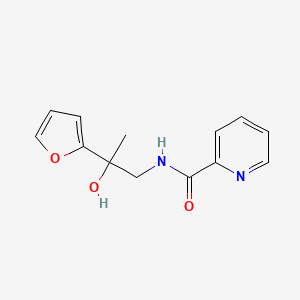
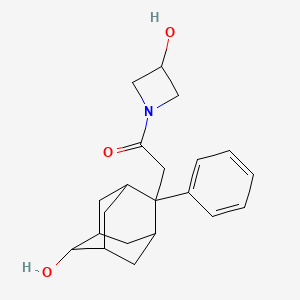
![7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2689728.png)
![Benzo[d]thiazol-6-yl(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2689729.png)
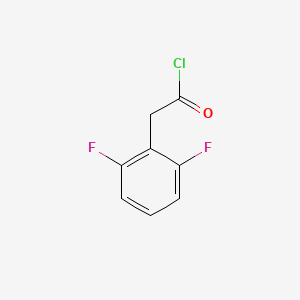
![1-[6-(furan-2-yl)pyridazin-3-yl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2689732.png)
